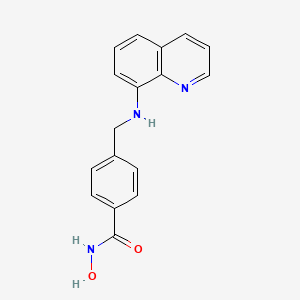
9''-Methyl salvianolate B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9’'-Methyl salvianolate B is a phenolic compound isolated from the roots of Radix Salvia miltiorrhizae, commonly known as Danshen. This compound is known for its significant biological activities and is widely used in traditional Chinese medicine. It has a molecular formula of C₃₇H₃₂O₁₆ and a molecular weight of 732.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9’'-Methyl salvianolate B is typically extracted from the roots of Radix Salvia miltiorrhizae using ethanol. The extraction process involves the following steps:
Extraction: The dried roots are ground into a fine powder and soaked in ethanol. The mixture is then heated and stirred to facilitate the extraction of the phenolic compounds.
Filtration: The mixture is filtered to remove the solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate 9’'-Methyl salvianolate B
Industrial Production Methods: In an industrial setting, the extraction process is scaled up using larger extraction vessels and more efficient filtration and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of 9’'-Methyl salvianolate B on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 9’'-Methyl salvianolate B undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Acylated and alkylated derivatives
Scientific Research Applications
9’'-Methyl salvianolate B has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their chemical properties.
Biology: It is used in studies investigating the biological activities of phenolic compounds, including antioxidant and anti-inflammatory effects.
Medicine: Research has shown that 9’'-Methyl salvianolate B has potential therapeutic effects, including anticancer, cardioprotective, and neuroprotective activities.
Industry: It is used in the development of pharmaceuticals, cosmetics, and health products
Mechanism of Action
The mechanism of action of 9’'-Methyl salvianolate B involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It regulates signaling pathways such as β-catenin and E-cadherin, inhibiting the migration and invasion of cancer cells
Comparison with Similar Compounds
Salvianolic Acid B: Another phenolic compound from Radix Salvia miltiorrhizae with similar antioxidant and anti-inflammatory properties.
Lithospermic Acid B: A compound with similar chemical structure and biological activities.
Rosmarinic Acid: A phenolic compound with strong antioxidant properties
Uniqueness: 9’'-Methyl salvianolate B is unique due to its specific methylation, which enhances its biological activities and stability compared to other similar compounds .
Properties
Molecular Formula |
C37H32O16 |
|---|---|
Molecular Weight |
732.6 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1 |
InChI Key |
REHAMWBRZKUHPN-NQBFDTSGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)[C@@H]2[C@H](OC3=C(C=CC(=C23)/C=C/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)



![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)

![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide;hydrochloride](/img/structure/B10821658.png)

![N-[1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821667.png)
![9-Chloro-5,11-dihydro-5-propyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B10821675.png)
![N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821680.png)
![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)

